![molecular formula C15H19N5O3 B2987329 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034473-83-9](/img/structure/B2987329.png)
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Antiviral Research
Compounds with similar structures have been utilized in the development of medicinal scaffolds demonstrating antiviral activities .
Antitubercular Agents
Similar heterocycles have shown potent anti-tubercular activity against Mycobacterium tuberculosis strains .
Anticancer Agents
Indole derivatives, which share some structural similarities, have shown cytotoxicity against selected human cancer cell lines .
Antileishmanial Agents
Molecular simulation studies of related compounds have justified potent in vitro antipromastigote activity with desirable binding patterns in active sites .
Antimalarial Agents
The structure of your compound suggests potential use in antimalarial evaluation due to its similarity to other active compounds .
HIV Research
The pyrazole moiety present in your compound is often found in scaffolds used for anti-HIV activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-19-10-12(14(18-19)22-2)15(21)20-7-3-4-11(9-20)23-13-8-16-5-6-17-13/h5-6,8,10-11H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFDTNHFDGLHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone |
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